REACTION_CXSMILES
|
P(Cl)(Cl)[Cl:2].[F:5][C:6]([F:23])([F:22])[C:7]1[CH:16]=[C:15](O)[C:14]2[C:9](=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:11]=[CH:12][CH:13]=2)[N:8]=1>>[F:5][C:6]([F:23])([F:22])[C:7]1[CH:16]=[C:15]([Cl:2])[C:14]2[C:9](=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:11]=[CH:12][CH:13]=2)[N:8]=1
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NC2=C(C=CC=C2C(=C1)O)C(F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
Most of the excess phosphorus trichloride is then distilled off
|
Type
|
ADDITION
|
Details
|
the residue is poured onto 200 parts of ice-water
|
Type
|
EXTRACTION
|
Details
|
The mixture is then extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract is dried over sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC2=C(C=CC=C2C(=C1)Cl)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |